1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine
Overview
Description
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine is a heterocyclic compound that features a fused pyrrole and oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine can be achieved through several methods. One notable approach involves the oxa-Pictet–Spengler reaction, which facilitates the formation of the oxazine ring by reacting a substituted 2-(1H-pyrrol-1-yl)ethan-1-ol with an aldehyde or ketone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst . This method provides a one-step conversion of various aldehydes or ketones into the corresponding 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine N-oxides, while reduction can produce tetrahydro derivatives.
Scientific Research Applications
1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals for treating various diseases.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For instance, it may inhibit certain enzymes involved in disease progression, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Pyrrolo[2,1-c][1,4]oxazine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring system and exhibit different biological activities.
Uniqueness: 1-Ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine stands out due to its specific ring fusion and the presence of an ethyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9-8-4-3-5-10(8)6-7-11-9/h3-5,9H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTYMZRARFHNGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CN2CCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701222692 | |
Record name | 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
645410-04-4 | |
Record name | 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645410-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,1-c][1,4]oxazine, 1-ethyl-3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701222692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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